

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)acetamide

Cat. No.: B070489

[Get Quote](#)

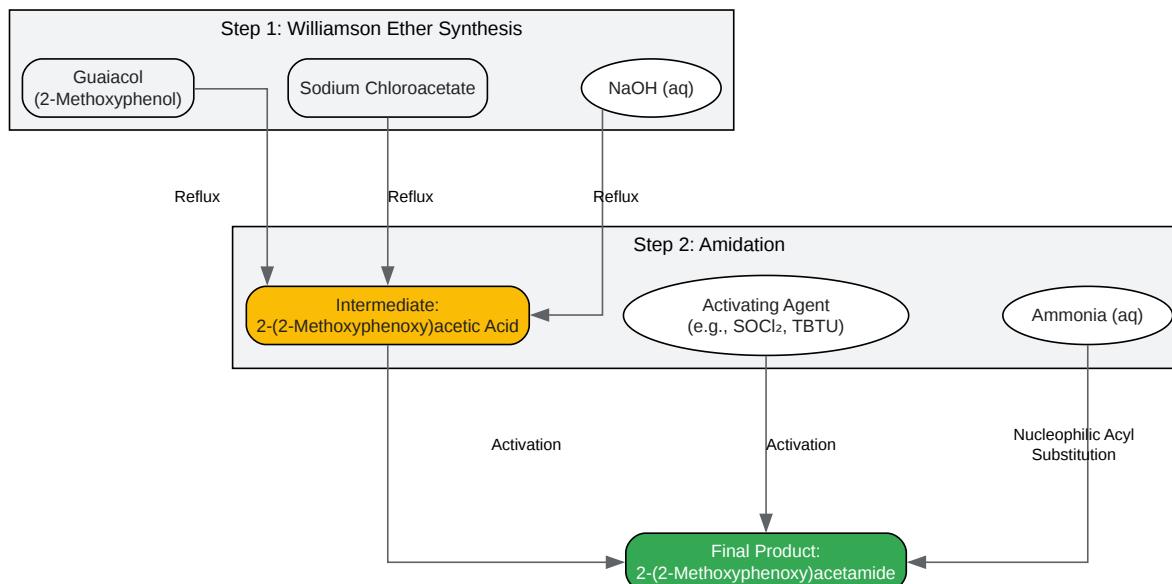
Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-(2-Methoxyphenoxy)acetamide**, a molecule of significant interest within the fields of medicinal chemistry and materials science. As a member of the phenoxy acetamide class and a guaiacol derivative, its structural motifs suggest a range of potential biological activities. This document synthesizes available data on its chemical properties, outlines a robust synthetic strategy, and explores its pharmacological context, offering field-proven insights for researchers.

Core Chemical Profile and Identifiers

2-(2-Methoxyphenoxy)acetamide is a solid organic compound characterized by a guaiacol (2-methoxyphenol) moiety linked via an ether bond to an acetamide functional group. This unique combination underpins its chemical behavior and potential applications.

Table 1: Physicochemical and Identification Data


Property	Value	Source
CAS Number	183427-87-4	[1] [2]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1] [2]
Molecular Weight	181.19 g/mol	[1] [2]
Melting Point	142 °C	[2]
IUPAC Name	2-(2-methoxyphenoxy)acetamide	-

| Storage Conditions| 2-8°C, sealed, in a dry environment |[\[2\]](#) |

Synthesis Pathway and Experimental Protocol

The synthesis of **2-(2-Methoxyphenoxy)acetamide** is not commonly detailed in contemporary literature, with some references pointing to historical methods[\[1\]](#). However, a modern and highly efficient approach can be logically constructed based on established synthetic transformations for phenoxy acetamides[\[3\]](#)[\[4\]](#). The most field-proven route involves a two-step process: a Williamson ether synthesis to form the phenoxyacetic acid intermediate, followed by amidation.

Causality Behind the Synthetic Strategy: This two-step approach is favored for its high yields and substrate compatibility. The Williamson ether synthesis is a classic and reliable method for forming the crucial ether linkage. The subsequent amidation can be achieved through several methods, but conversion to an acyl chloride or the use of a peptide coupling agent provides a highly activated intermediate that readily reacts with ammonia to form the stable primary amide with minimal side products.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(2-Methoxyphenoxy)acetamide**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

- To a round-bottom flask equipped with a reflux condenser, add guaiacol (1.0 eq) and a solution of sodium hydroxide (2.2 eq) in water.
- Heat the mixture to 60-70°C with stirring until the guaiacol fully dissolves.
- Add a solution of sodium chloroacetate (1.1 eq) in water dropwise over 30 minutes.


- Increase the temperature and maintain a steady reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.
- The resulting precipitate, 2-(2-methoxyphenoxy)acetic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed for higher purity.

Step 2: Synthesis of **2-(2-Methoxyphenoxy)acetamide**

- Suspend the dried 2-(2-methoxyphenoxy)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
- Add a coupling agent such as TBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq)^[3]. Stir for 20-30 minutes at room temperature to form the activated ester.
- In a separate vessel, prepare a concentrated solution of aqueous ammonia.
- Slowly add the ammonia solution to the activated ester mixture. A significant exotherm may be observed.
- Stir the reaction vigorously for 2-4 hours at room temperature. Monitor the disappearance of the activated intermediate by TLC.
- Upon completion, perform an aqueous workup. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2-(2-Methoxyphenoxy)acetamide** by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the final product.

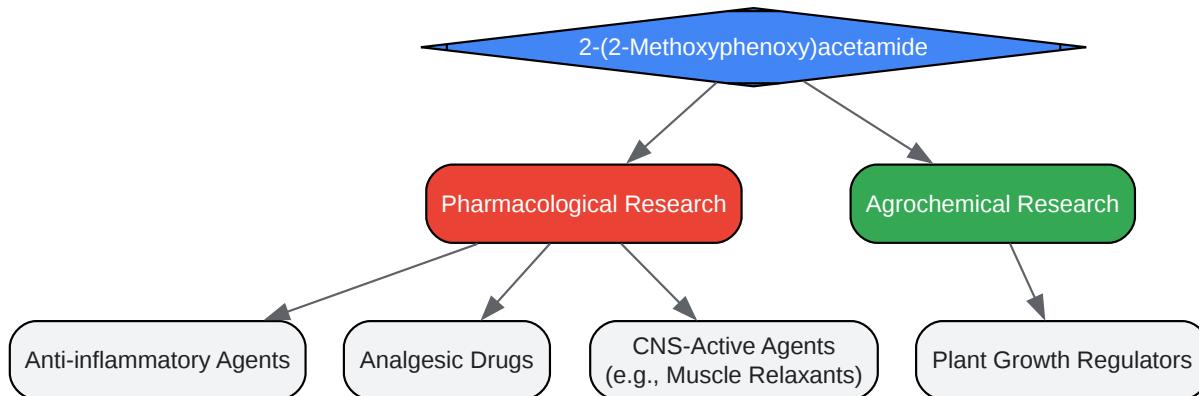
Structural and Spectroscopic Analysis

While experimental spectral data for **2-(2-Methoxyphenoxy)acetamide** is not widely published, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for guiding the characterization of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: Key functional groups of **2-(2-Methoxyphenoxy)acetamide**.

Theoretical Spectroscopic Signatures:


- ¹H NMR:
 - Aromatic Protons (4H): Expect a complex multiplet pattern between δ 6.8-7.2 ppm, characteristic of an ortho-disubstituted benzene ring.
 - Methylene Protons (-O-CH₂-): A singlet around δ 4.5-4.7 ppm. The deshielding is due to the adjacent ether oxygen and the carbonyl group.
 - Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.
 - Amide Protons (-NH₂): Two broad singlets, typically between δ 5.5-7.5 ppm. The chemical shift can be highly variable depending on solvent and concentration.
- ¹³C NMR:
 - Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-172 ppm.
 - Aromatic Carbons: Six distinct signals between δ 110-155 ppm. The carbons directly attached to oxygen (C-O-CH₂ and C-OCH₃) will be the most downfield in this region.
 - Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.
 - Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
- Infrared (IR) Spectroscopy:
 - N-H Stretch: Two distinct bands (symmetric and asymmetric) in the range of 3200-3400 cm⁻¹, characteristic of a primary amide.
 - C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹.
 - N-H Bend (Amide II band): A band near 1620-1650 cm⁻¹.

- C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1230-1260 cm⁻¹.

Pharmacological Context and Potential Applications

The therapeutic potential of **2-(2-Methoxyphenoxy)acetamide** is an area of active investigation, primarily driven by its structural characteristics and the known bioactivities of the broader phenoxy acetamide family.

- Anti-inflammatory and Analgesic Potential: The compound is utilized in pharmacological research to develop new anti-inflammatory and analgesic agents.[2] The core structure is believed to be capable of inhibiting enzymes involved in inflammatory pathways.[2] This aligns with findings for other phenoxy acetamide derivatives, where the introduction of specific substituents has been shown to enhance anti-inflammatory and analgesic functions. [3]
- Central Nervous System (CNS) Activity: The guaiacol ether moiety is structurally related to the centrally acting muscle relaxant Mephenesin (3-(2-methylphenoxy)propane-1,2-diol)[5] [6]. Mephenesin, while historically significant, has a short duration of action and a low therapeutic index[5]. This has driven research into derivatives with improved pharmacokinetic and safety profiles. The structural similarity suggests that **2-(2-Methoxyphenoxy)acetamide** could be investigated for potential muscle relaxant, sedative, or other neuromodulatory activities.
- Agrochemical Applications: Beyond medicine, there is research interest in applying this compound in agriculture as a plant growth regulator, potentially to improve the yield and quality of certain crops[2].

[Click to download full resolution via product page](#)

Caption: Potential research applications of **2-(2-Methoxyphenoxy)acetamide**.

Safety, Handling, and Storage

As with any research chemical, proper handling and storage are paramount to ensure material integrity and personnel safety.

- Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, in a dry environment to prevent hydrolysis and degradation[2].
- Handling: In the absence of comprehensive toxicological data, **2-(2-Methoxyphenoxy)acetamide** should be handled as a potentially hazardous substance. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-METHOXYPHENOXY)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(2-Methoxyphenoxy)acetamide [myskinrecipes.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil | Journal of Chemical Natural Resources [talenta.usu.ac.id]
- 5. Mephenesin - Wikipedia [en.wikipedia.org]
- 6. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070489#2-2-methoxyphenoxy-acetamide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com